molecular formula C10H17N3O B1484269 2-(4-Aminobutan-2-yl)-5,6-dimethyl-2,3-dihydropyridazin-3-one CAS No. 2092530-41-9

2-(4-Aminobutan-2-yl)-5,6-dimethyl-2,3-dihydropyridazin-3-one

Cat. No.: B1484269
CAS No.: 2092530-41-9
M. Wt: 195.26 g/mol
InChI Key: DLHPRTQXSIOYID-UHFFFAOYSA-N
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Description

2-(4-Aminobutan-2-yl)-5,6-dimethyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C10H17N3O and its molecular weight is 195.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Alternative Synthetic Routes and Chemical Transformations

Research has explored alternative synthetic routes to create diverse chemical structures, including dihydropyridines and dihydropyrroles, which are structurally related to the specified compound. These studies contribute to the field of organic synthesis, providing novel methods for creating compounds with potential applications in medicinal chemistry and materials science (Isobaev et al., 2021).

Antifungal and Antimicrobial Activities

Compounds with structural similarities, particularly those featuring pyrrol and dihydropyrrole motifs, have been evaluated for their antifungal and antimicrobial activities. These studies indicate the potential of such compounds to serve as leads in the development of new antimycotic drugs (Dabur et al., 2005).

Antioxidant Properties

Research on compounds containing similar heterocyclic frameworks has revealed their antioxidant properties, which could have implications for their use in preventing oxidative stress-related diseases (Ahmad et al., 2010).

Structural Studies and Molecular Characterization

Structural studies of triazole derivatives and other related compounds offer insights into the molecular interactions and supramolecular assemblies that govern their physical and chemical properties. These studies are crucial for designing compounds with desired biological or physical properties (Artime et al., 2018).

Cardioactivity and Pharmacological Potential

The study of dihydropyridine derivatives highlights their potential as vasodilators, providing a basis for the development of antihypertensive or antianginal agents. This research area underscores the therapeutic potential of compounds with dihydropyridine-like structures in cardiovascular diseases (McKenna et al., 1988).

Properties

IUPAC Name

2-(4-aminobutan-2-yl)-5,6-dimethylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-7-6-10(14)13(12-9(7)3)8(2)4-5-11/h6,8H,4-5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHPRTQXSIOYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N=C1C)C(C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Aminobutan-2-yl)-5,6-dimethyl-2,3-dihydropyridazin-3-one
Reactant of Route 2
2-(4-Aminobutan-2-yl)-5,6-dimethyl-2,3-dihydropyridazin-3-one
Reactant of Route 3
2-(4-Aminobutan-2-yl)-5,6-dimethyl-2,3-dihydropyridazin-3-one
Reactant of Route 4
2-(4-Aminobutan-2-yl)-5,6-dimethyl-2,3-dihydropyridazin-3-one
Reactant of Route 5
2-(4-Aminobutan-2-yl)-5,6-dimethyl-2,3-dihydropyridazin-3-one
Reactant of Route 6
2-(4-Aminobutan-2-yl)-5,6-dimethyl-2,3-dihydropyridazin-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.